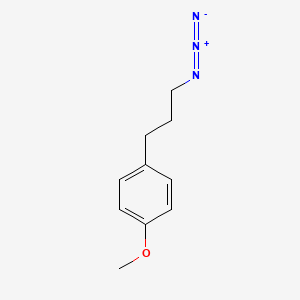
1-(3-Azidopropyl)-4-methoxybenzene
概要
説明
1-(3-Azidopropyl)-4-methoxybenzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis, particularly in click chemistry. The compound features a methoxy group attached to a phenyl ring, which is further connected to a propyl chain ending in an azide group. This structure makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azidopropyl)-4-methoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzyl alcohol.
Formation of 4-Methoxybenzyl Bromide: The alcohol is converted to 4-methoxybenzyl bromide using hydrobromic acid.
Nucleophilic Substitution: The bromide is then reacted with sodium azide in a nucleophilic substitution reaction to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-Azidopropyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups.
Cycloaddition Reactions: It can participate in click chemistry, particularly in Huisgen 1,3-dipolar cycloaddition to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium azide is commonly used for nucleophilic substitution.
Cycloaddition: Copper(I) catalysts are often used in click chemistry.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction.
Major Products
Substitution: Various substituted azides.
Cycloaddition: Triazoles.
Reduction: Amines.
科学的研究の応用
1-(3-Azidopropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Azidopropyl)-4-methoxybenzene largely depends on the type of reaction it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly efficient and selective, making it useful for various applications.
類似化合物との比較
Similar Compounds
4-Methoxyphenyl Azide: Similar structure but lacks the propyl chain.
3-Phenylpropylazide: Similar structure but lacks the methoxy group.
4-Methoxyphenylacetylene: Similar structure but with an alkyne group instead of an azide.
Uniqueness
1-(3-Azidopropyl)-4-methoxybenzene is unique due to the presence of both the methoxy group and the azide group, which provides a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various applications in scientific research.
特性
CAS番号 |
583825-29-0 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
1-(3-azidopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13N3O/c1-14-10-6-4-9(5-7-10)3-2-8-12-13-11/h4-7H,2-3,8H2,1H3 |
InChIキー |
UDIBAKKSJQBIEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCCN=[N+]=[N-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













